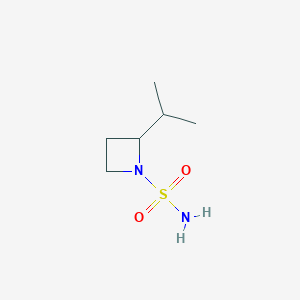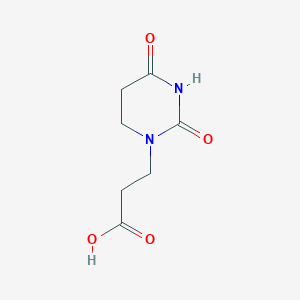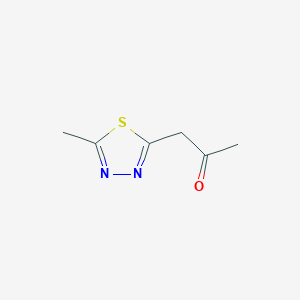![molecular formula C11H17N3O2 B6601784 tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate CAS No. 1934979-29-9](/img/structure/B6601784.png)
tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate, or TB-PIC, is a synthetic organic compound that has been widely used in a variety of scientific research applications. TB-PIC is a versatile compound that can be used to study a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TB-PIC has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. TB-PIC has also been used as a tool to study the effects of post-translational modifications on protein function, as well as in the study of signal transduction pathways.
Wirkmechanismus
The mechanism of action of TB-PIC is not fully understood, however, it is known to interact with a variety of proteins and enzymes. TB-PIC has been shown to interact with proteins such as kinases, phosphatases, and G-proteins. It has also been shown to interact with enzymes such as cytochrome P450, aldehyde oxidase, and monoamine oxidase.
Biochemical and Physiological Effects
TB-PIC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450, aldehyde oxidase, and monoamine oxidase. TB-PIC has also been shown to modulate the activity of a number of proteins, including kinases, phosphatases, and G-proteins. Additionally, TB-PIC has been shown to have an effect on signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
TB-PIC has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, TB-PIC has been shown to be effective in a variety of biochemical and physiological experiments. However, TB-PIC does have some limitations for use in laboratory experiments. It is not soluble in water, and can be difficult to work with in aqueous solutions. Additionally, TB-PIC can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
TB-PIC has a wide range of potential future applications. It could be used to further study the effects of post-translational modifications on protein function. Additionally, TB-PIC could be used to study the effects of drugs on signal transduction pathways. Furthermore, TB-PIC could be used to study the effects of enzyme inhibition on cellular metabolism. Finally, TB-PIC could be used to study the effects of protein-protein interactions on cellular function.
Synthesemethoden
TB-PIC is a relatively simple molecule to synthesize, and can be done in a few steps. The synthesis of TB-PIC begins with the reaction of 1-chloro-4-methylpyrrole with tert-butyl isocyanate in the presence of an acidic catalyst. This reaction results in the formation of tert-butyl N-(4-methylpyrrolo[1,2-c]imidazol-6-yl)carbamate. This intermediate compound can then be reacted with a tert-butyl isocyanate to yield the final product, TB-PIC.
Eigenschaften
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-9-5-12-7-14(9)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKITWPYBMVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CN=CN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)




![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)

![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)

amine](/img/structure/B6601780.png)

